1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. This compound is classified as an amine and features a complex structure that includes a piperidine ring and a pyridine derivative. Its molecular formula is , and it has a molecular weight of approximately 221.3 g/mol. The compound has been investigated for its potential applications in drug development, particularly in the context of targeting specific biological pathways.
The synthesis of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol can be achieved through various methods, often involving multi-step reactions. One common approach utilizes the coupling of piperidine derivatives with aminopyridines, followed by the reduction of functional groups to yield the desired alcohol.
Technical Details:
The molecular structure of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol can be described using several key identifiers:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.3 g/mol |
| Canonical SMILES | CC(C1CCCN(C1)C2=NC=C(C=C2)N)O |
| InChI Key | CLWGSWWKFNRLGY-UHFFFAOYSA-N |
The structure features a piperidine ring connected to a pyridine moiety via an ethanolic side chain, which contributes to its biological activity .
The compound can participate in various chemical reactions typical for amines and alcohols. Notably:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to develop analogs with improved efficacy .
The compound exhibits characteristic infrared absorption peaks indicative of hydroxyl (alcohol) and amine functionalities, which can be analyzed using spectroscopic techniques .
1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is primarily used in scientific research for its potential applications in drug discovery. It has been investigated for:
This compound serves as a valuable tool in medicinal chemistry, enabling researchers to explore structure–activity relationships and develop novel therapeutic agents .
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5